2-Iodospiro[3.3]heptane
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Overview
Description
2-Iodospiro[3.3]heptane is a unique organic compound characterized by a spirocyclic structure where an iodine atom is attached to the spiro carbon. This compound is part of the spiro[3.3]heptane family, which is known for its non-coplanar exit vectors and its ability to mimic benzene rings in various applications . The spiro[3.3]heptane core is often used in medicinal chemistry as a 3D-shaped scaffold .
Preparation Methods
The synthesis of 2-Iodospiro[3.3]heptane typically involves the iodination of spiro[3.3]heptane derivatives. One common method includes the reaction of spiro[3.3]heptane with iodine in the presence of a suitable oxidizing agent . Another approach involves the use of keteneiminium salts with alkenes to form cyclobutanones, which can then be converted to spiro[3.3]heptane derivatives . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
2-Iodospiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure allows for unique cycloaddition reactions, which can be used to form more complex molecules.
Common reagents used in these reactions include halogens, oxidizing agents, and nucleophiles. Major products formed from these reactions include various substituted spiro[3.3]heptane derivatives .
Scientific Research Applications
2-Iodospiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Iodospiro[3.3]heptane exerts its effects is largely dependent on its ability to mimic benzene rings and interact with molecular targets in a non-coplanar manner . This unique interaction can influence various biochemical pathways and molecular targets, making it a valuable tool in drug design and other applications .
Comparison with Similar Compounds
2-Iodospiro[3.3]heptane can be compared to other spirocyclic compounds such as:
Spiro[3.3]heptane: The parent compound without the iodine atom, used similarly in medicinal chemistry.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different physicochemical properties.
Cubane: Known for its high strain energy and unique reactivity.
Bicyclo[2.2.2]octane: Used in similar applications but with different structural characteristics.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and interaction profiles compared to other spirocyclic compounds .
Properties
Molecular Formula |
C7H11I |
---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-iodospiro[3.3]heptane |
InChI |
InChI=1S/C7H11I/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2 |
InChI Key |
VOIAVONXKZGPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)I |
Origin of Product |
United States |
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